(3-Ethoxy-2-fluoro-4-(trifluoromethyl)phenyl)(methyl)sulfane

Description

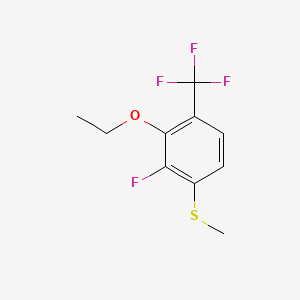

(3-Ethoxy-2-fluoro-4-(trifluoromethyl)phenyl)(methyl)sulfane is a fluorinated aryl sulfide characterized by a phenyl ring substituted with:

- Ethoxy group (-OCH₂CH₃) at position 3 (meta to the sulfur atom),

- Fluoro (-F) at position 2 (ortho to sulfur),

- Trifluoromethyl (-CF₃) at position 4 (para to sulfur),

- Methylsulfane (-S-CH₃) at position 1.

Properties

Molecular Formula |

C10H10F4OS |

|---|---|

Molecular Weight |

254.25 g/mol |

IUPAC Name |

3-ethoxy-2-fluoro-1-methylsulfanyl-4-(trifluoromethyl)benzene |

InChI |

InChI=1S/C10H10F4OS/c1-3-15-9-6(10(12,13)14)4-5-7(16-2)8(9)11/h4-5H,3H2,1-2H3 |

InChI Key |

MYBQFPCBBULENW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)SC)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

A common approach starts from appropriately substituted fluoroaromatic precursors bearing trifluoromethyl groups. For example, 2-fluoro-4-(trifluoromethyl)phenol or halogenated derivatives serve as substrates for further functionalization.

Boronic ester intermediates such as 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile have been used in palladium-catalyzed cross-coupling reactions to install complex substituents on the aromatic ring, highlighting the utility of Suzuki-Miyaura coupling in similar fluorinated systems.

Installation of the Ethoxy Group

The ethoxy substituent at the 3-position can be introduced via nucleophilic aromatic substitution (SNAr) or by palladium-catalyzed coupling of corresponding phenols or halides with ethylating agents.

Representative Experimental Conditions and Yields

The following table summarizes typical reaction conditions and outcomes for key steps analogous to the preparation of (3-Ethoxy-2-fluoro-4-(trifluoromethyl)phenyl)(methyl)sulfane or related fluorinated aromatic sulfides:

Analytical Characterization

The purity and identity of the synthesized compound are confirmed by:

- LC-MS : Molecular ion peaks consistent with expected mass (e.g., [M+H]+).

- NMR Spectroscopy : Characteristic chemical shifts for ethoxy, fluoro, trifluoromethyl, and methylsulfane groups.

- X-ray Crystallography : For confirming crystal form and molecular conformation, as described in patent literature.

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxy-2-fluoro-4-(trifluoromethyl)phenyl)(methyl)sulfane can undergo various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethyl positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .

Scientific Research Applications

(3-Ethoxy-2-fluoro-4-(trifluoromethyl)phenyl)(methyl)sulfane has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Ethoxy-2-fluoro-4-(trifluoromethyl)phenyl)(methyl)sulfane involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural motifs with the target molecule:

Substituent Impact Analysis:

- -NO₂ (in ): More polar than -F or -CF₃, further deactivating the ring. -F (target and ): Moderate inductive withdrawal with weak resonance donation.

- Electron-Donating Groups (EDGs):

- Ethoxy (-OCH₂CH₃) (target): Donates electrons via resonance, activating the ring toward electrophilic substitution at specific positions.

- Ethyl (-CH₂CH₃) (in ): Weak inductive donation, less activating than ethoxy.

Biological Activity

(3-Ethoxy-2-fluoro-4-(trifluoromethyl)phenyl)(methyl)sulfane is a compound of significant interest due to its unique structural features, particularly the presence of trifluoromethyl and ethoxy groups, which are known to enhance biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Name : this compound

- CAS Number : 2705941-49-5

- Molecular Formula : C11H12F4OS

- Molecular Weight : 286.27 g/mol

Biological Activity Overview

The biological activity of this compound can be attributed to the electron-withdrawing nature of the trifluoromethyl group and the structural characteristics imparted by the ethoxy moiety. These features are known to enhance lipophilicity and membrane permeability, which are crucial for bioactivity.

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including cholinesterases and cyclooxygenases. Such inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and inflammation.

- Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties, which can help mitigate oxidative stress in cells.

- Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting potential as an anticancer agent.

Case Studies and Experimental Data

Several studies have explored the biological effects of related compounds with similar functional groups:

| Study | Compound | Target | IC50 Value (µM) | Observations |

|---|---|---|---|---|

| 3b | AChE | 19.2 | Moderate inhibition | |

| 3e | BChE | 9.9 | Significant inhibition | |

| Compound 7 | PACA2 | 44.4 | Better than Doxorubicin | |

| Compound 8 | PACA2 | 22.4 | Superior anticancer activity |

In vitro Studies

In vitro assays have demonstrated that modifications in the structure of phenyl sulfide derivatives can lead to varying degrees of biological activity:

- The introduction of halogen atoms (such as fluorine) significantly increases enzyme inhibition potency.

- The trifluoromethyl group enhances metabolic stability and improves interaction with protein targets.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for introducing the methylsulfanyl group into fluorinated aromatic systems like (3-Ethoxy-2-fluoro-4-(trifluoromethyl)phenyl)(methyl)sulfane?

- Methodology : The methylsulfanyl group can be introduced via nucleophilic substitution or transition-metal-catalyzed coupling. For example, reacting a fluorinated aryl halide with sodium methanethiolate (NaSMe) under controlled conditions (e.g., DMF, 60–80°C) achieves substitution at the para position. Alternatively, palladium-catalyzed cross-coupling (e.g., using thiol esters) may enhance regioselectivity in polyhalogenated systems .

- Characterization : Confirm substitution via NMR (distinct chemical shifts for ortho-fluoro vs. trifluoromethyl groups) and NMR (singlet for methylsulfanyl at δ ~2.5 ppm). Mass spectrometry (ESI-MS) validates molecular weight .

Q. How do electron-withdrawing groups (e.g., trifluoromethyl, fluoro) influence the stability of the methylsulfanyl moiety in this compound?

- Analysis : Electron-withdrawing groups increase the electrophilicity of the sulfur atom, potentially accelerating oxidation to sulfoxide or sulfone derivatives. Stability studies under ambient vs. inert conditions (N atmosphere) are critical. Use HPLC-MS to monitor degradation products over time .

- Experimental Design : Compare stability in solvents like DMSO (protic) vs. THF (aprotic) to assess solvent effects on sulfur oxidation .

Q. What are the optimal conditions for purifying this compound given its fluorinated and sulfur-containing structure?

- Methodology : Use silica gel chromatography with hexane/ethyl acetate gradients (low polarity due to trifluoromethyl group). Alternatively, recrystallization from ethanol/water mixtures exploits differential solubility of fluorinated aromatic systems. Confirm purity via melting point analysis and HPLC (≥95% purity threshold) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model charge distribution and frontier molecular orbitals. The sulfur atom’s lone pairs and aryl ring’s electron deficiency (from trifluoromethyl/fluoro groups) may favor oxidative addition in Pd-catalyzed reactions .

- Validation : Compare computed activation energies with experimental yields of Suzuki-Miyaura coupling products using substituted boronic acids .

Q. What analytical discrepancies arise when characterizing this compound’s stereoelectronic effects via NMR?

- Data Contradictions : The trifluoromethyl group’s strong anisotropic effects can obscure NMR signals of the ortho-fluoro substituent. Use - heteronuclear correlation spectroscopy (HOESY) to resolve overlapping signals .

- Mitigation : Low-temperature NMR (-40°C) reduces signal broadening caused by dynamic exchange processes .

Q. How does the ethoxy group’s conformational flexibility impact the compound’s supramolecular interactions?

- Study Design : X-ray crystallography (as in ) reveals preferred rotameric states of the ethoxy group. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···F contacts with trifluoromethyl groups) .

- Implications : Conformational locking via hydrogen bonding (e.g., with crown ethers) could modulate solubility and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.